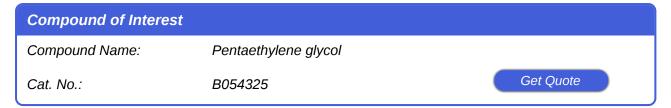


Pentaethylene Glycol: A Core Component in Modern Drug Discovery

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pentaethylene glycol (PEG5) is a member of the polyethylene glycol (PEG) family, a class of polymers widely utilized in the biomedical and pharmaceutical fields. Its unique physicochemical properties, including hydrophilicity and biocompatibility, make it a crucial building block in advanced therapeutic modalities. This guide provides a detailed overview of the molecular characteristics of **pentaethylene glycol** and its application in the cutting-edge field of targeted protein degradation.

Core Molecular and Physical Properties

Pentaethylene glycol is a distinct oligo(ethylene glycol) with a defined molecular structure. Its key properties are summarized in the table below, providing a quantitative basis for its application in chemical synthesis and drug formulation.



Property	Value	Reference
Molecular Formula	C10H22O6	[1][2][3]
Molecular Weight	238.28 g/mol	[1][3]
Alternate Molecular Weight	238.2781 g/mol	
Linear Formula	HO(CH2CH2O)5H	-
CAS Number	4792-15-8	-
Appearance	Colorless liquid	
Density	1.126 g/mL at 25 °C	
Boiling Point	184 °C at 2 mmHg	
Melting Point	-8.6 °C	
Refractive Index	n20/D 1.462	-
Water Solubility	Miscible	

Application in PROTAC Synthesis: Experimental Strategies

Pentaethylene glycol is a frequently employed linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. The pentaethylene glycol linker serves to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, enhancing solubility and optimizing the spatial orientation for efficient ternary complex formation.

While specific protocols are highly dependent on the target protein and E3 ligase ligands, the following outlines a generalized experimental strategy for the synthesis of a PROTAC incorporating a **pentaethylene glycol** linker.

General Synthetic Principles:

Foundational & Exploratory





The synthesis is typically modular, involving the separate preparation of the target protein ligand (warhead), the E3 ligase ligand, and a bifunctionalized **pentaethylene glycol** linker. These components are then coupled using high-efficiency chemical reactions.

Key Synthetic Methodologies:

- Amide Bond Formation: This is a common strategy for connecting the linker to the ligands. It typically involves activating a carboxylic acid group on one component (e.g., the ligand or the terminus of the linker) and reacting it with an amine group on the other. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) are frequently used.
- Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another
 powerful and widely used method. This approach requires one component to be
 functionalized with an azide and the other with an alkyne. Pentaethylene glycol can be
 readily bifunctionalized with these groups. For instance, a common precursor is azideterminated PEG, which can be synthesized from mesylate-activated PEG.

Exemplary Protocol for Azide Functionalization of **Pentaethylene Glycol**:

This protocol describes the conversion of a hydroxyl-terminated **pentaethylene glycol** to an azide-terminated linker, a key step for subsequent "click" chemistry reactions.

- Mesylation: The hydroxyl groups of pentaethylene glycol are first converted to mesylates.
 This is typically achieved by reacting pentaethylene glycol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N) in an appropriate solvent such as dichloromethane (CH2Cl2) at a reduced temperature (e.g., 0 °C to -10 °C).
- Azidation: The resulting mesylated intermediate is then reacted with an azide source, such as sodium azide (NaN3), in a polar solvent like ethanol or dimethylformamide (DMF). The reaction is typically heated to drive the substitution of the mesylate group with the azide group.
- Purification: The final azide-functionalized **pentaethylene glycol** linker is then purified, often using column chromatography, to remove any remaining reagents and byproducts.

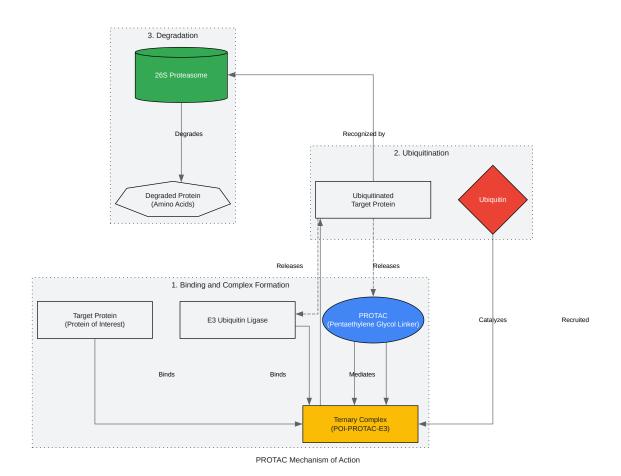


The resulting bifunctional linker is then ready for sequential or convergent coupling with the warhead and E3 ligase ligand to assemble the final PROTAC molecule.

Visualization of the PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of a PROTAC, where **pentaethylene glycol** acts as the flexible linker connecting the two active domains.





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Caption: Workflow of PROTAC-mediated protein degradation.



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